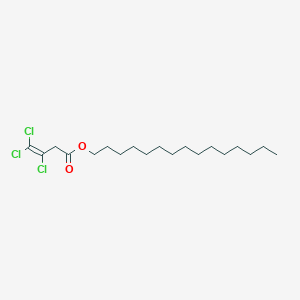
Pentadecyl 3,4,4-trichlorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl 3,4,4-trichlorobut-3-enoate is an organic compound with a complex structure characterized by a long alkyl chain and a trichlorinated butenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 3,4,4-trichlorobut-3-enoate typically involves the esterification of pentadecanol with 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Pentadecanol+3,4,4-trichlorobut-3-enoic acidH2SO4Pentadecyl 3,4,4-trichlorobut-3-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichlorobutenoate group into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentadecyl 3,4,4-trichlorobutanoic acid, while reduction could produce pentadecyl 3,4-dichlorobut-3-enoate.
Scientific Research Applications
Pentadecyl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.
Biology: The compound’s biological activity is explored for potential use in pharmaceuticals and agrochemicals.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which pentadecyl 3,4,4-trichlorobut-3-enoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Pentadecyl 3,4-dichlorobut-3-enoate
- Pentadecyl 3,4,4-trichlorobutanoate
- Hexadecyl 3,4,4-trichlorobut-3-enoate
Uniqueness
Pentadecyl 3,4,4-trichlorobut-3-enoate is unique due to its specific combination of a long alkyl chain and a highly chlorinated butenoate group. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specialized applications that similar compounds may not fulfill as effectively.
Properties
CAS No. |
632299-92-4 |
|---|---|
Molecular Formula |
C19H33Cl3O2 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
pentadecyl 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-18(23)16-17(20)19(21)22/h2-16H2,1H3 |
InChI Key |
UGHWYRIJSUIIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















